4-Methoxy 17|A-Estradiol
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Overview
Description
4-Methoxy 17|A-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is characterized by the presence of a methoxy group at the 4th position of the steroid structure. This compound is known for its estrogenic activity and has been studied for various biological and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy 17|A-Estradiol typically involves the methylation of 17β-estradiol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification techniques such as chromatography to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy 17|A-Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating estrogen receptors and influencing cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
4-Methoxy 17|A-Estradiol exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding activates the transcription of estrogen-responsive genes, leading to various physiological effects. The compound also influences the hypothalamic-pituitary-gonadal axis, regulating the secretion of gonadotropins and affecting reproductive functions .
Comparison with Similar Compounds
Similar Compounds
17β-Estradiol: The parent compound of 4-Methoxy 17|A-Estradiol, known for its potent estrogenic activity.
4-Hydroxy 17β-Estradiol: Another derivative with a hydroxyl group at the 4th position, exhibiting different biological activities.
2-Methoxyestradiol: A methoxylated derivative at the 2nd position, known for its anti-angiogenic and anti-cancer properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other derivatives. Its methoxy group at the 4th position enhances its stability and modifies its interaction with estrogen receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(13S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12?,13?,15?,17-,19-/m0/s1 |
InChI Key |
BCWZIZLVBYHFES-BHFCKAAKSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
Origin of Product |
United States |
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